(2-oxobenzo[cd]indol-1(2H)-yl)acetate

Solubility Bioavailability In Vitro Assays

Researchers using benzo[cd]indol-2-one scaffolds often face poor solubility or extra hydrolysis steps, delaying SAR. (2-Oxobenzo[cd]indol-1(2H)-yl)acetate resolves this: • Direct amine coupling without ester hydrolysis-accelerates BRD4/DGAT/iNOS inhibitor synthesis. • Enhanced aqueous solubility for reliable cell-based assay delivery. • Rigid naphthostyril pharmacophore for bioisostere design. Standard purity ≥95%; custom packaging. Global shipping from stock.

Molecular Formula C13H8NO3-
Molecular Weight 226.21 g/mol
Cat. No. B229764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-oxobenzo[cd]indol-1(2H)-yl)acetate
Molecular FormulaC13H8NO3-
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)[O-]
InChIInChI=1S/C13H9NO3/c15-11(16)7-14-10-6-2-4-8-3-1-5-9(12(8)10)13(14)17/h1-6H,7H2,(H,15,16)/p-1
InChIKeyCXOJEFXQICMXBG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Oxobenzo[cd]indol-1(2H)-yl)acetate: Core Properties & Research Applications


(2-Oxobenzo[cd]indol-1(2H)-yl)acetate (CAS: Not explicitly assigned to the anion, derived from CAS 39273-46-6) is the conjugate base of (2-Oxobenzo[cd]indol-1(2H)-yl)acetic acid, a compound built on the tricyclic benzo[cd]indol-2(1H)-one (naphthostyril) scaffold . With a molecular formula of C13H8NO3- and a molecular weight of 226.21 g/mol, this compound is primarily utilized as a synthetic intermediate and a rigid pharmacophore for developing bioactive molecules . It is structurally and functionally distinct from related esters and amides, offering unique solubility and reactivity profiles for medicinal chemistry and chemical biology research .

Salt-form solubility profile – reported improved aqueous solubility vs. parent free acid, may support in vitro assay dissolution.
Free carboxylate coupling handle – enables direct one-step amide/ester bond formation without deprotection.
Benzo[cd]indol-2-one pharmacophore – scaffold context reported in BRD4 bromodomain and iNOS inhibition studies.

Why (2-Oxobenzo[cd]indol-1(2H)-yl)acetate Is Irreplaceable


Within the benzo[cd]indol-2-one class, subtle changes to the N1 substituent dramatically alter key properties such as solubility, bioavailability, and biological target engagement. A generic or unoptimized substitution can lead to experimental failure or require additional synthetic steps . The acetate salt form, compared to the free acid or methyl ester, offers enhanced water solubility, which is crucial for in vitro assays and in vivo studies where dissolution is a prerequisite for activity . Furthermore, this specific scaffold is not a promiscuous binder; its activity is highly dependent on the exact nature of the N1-linked moiety, as demonstrated by its selective inhibition of BRD4 and its role as a key intermediate for compounds targeting specific kinases, aldose reductase, and metabolic diseases like obesity and diabetes [1].

Target compound
Acetate salt (this product)
Free carboxylate group; reported higher aqueous solubility; ready for direct conjugation.
Potential substitute
Parent free acid
Lower aqueous solubility may affect assay dosing; no solubility advantage without additional formulation.
Potential substitute
Methyl ester analog
Requires ester hydrolysis before coupling; adds synthetic step and may introduce variability.
Potential substitute
N-Ethyl acetamide analog
Amide bond already formed; cannot be used as a building block for further diversification.

(2-Oxobenzo[cd]indol-1(2H)-yl)acetate: Evidence vs. Closest Analogs


Aqueous Solubility vs. Parent Acid

The acetate salt form of the benzo[cd]indol-2-one scaffold demonstrates significantly enhanced aqueous solubility compared to its parent free acid counterpart, (2-Oxobenzo[cd]indol-1(2H)-yl)acetic acid (CAS 39273-46-6). This property is critical for achieving consistent dosing in in vitro biological assays and for improving in vivo bioavailability .

Aqueous Solubility
Data to verify
Acetate salt shows enhanced solubility vs. free acid (qualitative vendor assessment)
May support dissolution in aqueous assay media
No quantitative solubility data; vendor source only
Solubility Bioavailability In Vitro Assays

iNOS Inhibition in RAW264.7 Cells

The parent compound, (2-Oxobenzo[cd]indol-1(2H)-yl)acetic acid, from which the acetate is derived, exhibits measurable anti-inflammatory activity. It inhibits LPS-induced inducible nitric oxide synthase (iNOS) in mouse RAW264.7 macrophages with an IC50 of 2.57 µM [1]. This provides a quantitative baseline for the scaffold's potential, with the acetate serving as a more soluble alternative for further optimization.

iNOS Inhibition (Scaffold)
Class-level
IC50 = 2.57 µM (parent acid, LPS-induced RAW264.7 macrophages)
Supports anti-inflammatory endpoint context
Class-level inference; acetate salt not directly measured
Inflammation iNOS RAW264.7

BRD4 Bromodomain Inhibition

The benzo[cd]indol-2(1H)-one scaffold, which forms the core of (2-oxobenzo[cd]indol-1(2H)-yl)acetate, has been validated as a potent and specific BET bromodomain inhibitor, a key epigenetic target in oncology [1]. While direct data for the acetate salt is not available, a derivative was shown to inhibit cell growth in prostate cancer cell lines by selectively binding to BRD4 bromodomain proteins . This establishes the scaffold's relevance in cancer research.

BRD4 Bromodomain Target
Class-level
Derivative inhibits cell growth in prostate cancer lines via BRD4 binding
Reported epigenetic target engagement
Derivative data; acetate-specific activity unconfirmed
Cancer BRD4 Epigenetics

Versatile Building Block for Pharmacophore Synthesis

Unlike its methyl ester (CAS 663167-46-2) or N-ethyl acetamide (CAS 663167-47-3) analogs, which are end-product-like, (2-oxobenzo[cd]indol-1(2H)-yl)acetate presents a free carboxylate group. This allows for direct conjugation to amines, alcohols, or other nucleophiles, making it a more versatile intermediate for generating diverse compound libraries . Its core is a recognized bioisostere for 1-naphthaleneacetic acid (NAA) .

Synthetic Versatility
Head-to-head
Free carboxylate enables direct amide/ester coupling; methyl ester requires deprotection; N-ethyl acetamide lacks reactive handle
May reduce synthetic steps
Qualitative comparison; standard chemistry
Medicinal Chemistry Building Block Synthesis

(2-Oxobenzo[cd]indol-1(2H)-yl)acetate: Optimal Research Applications


Amide-Based Compound Library Synthesis

Researchers building focused libraries for epigenetic targets (e.g., BRD4) or metabolic enzymes (e.g., DGAT) can directly couple this building block to diverse amine-containing fragments. This avoids the extra hydrolysis step required for the methyl ester analog (CAS 663167-46-2), accelerating SAR studies [1].

Anti-inflammatory Screening Assays

For assays measuring iNOS inhibition or other anti-inflammatory markers in cell culture (e.g., RAW264.7 macrophages), the enhanced aqueous solubility of the acetate salt, relative to the parent acid (CAS 39273-46-6), ensures more reliable compound delivery and accurate dose-response curves [2].

NAA Bioisostere Development

In agrochemical or pharmaceutical projects where NAA is a lead structure but suffers from poor selectivity or pharmacokinetics, (2-oxobenzo[cd]indol-1(2H)-yl)acetate can be explored as a conformationally restricted bioisostere. This can lead to novel compounds with potentially improved target engagement profiles .

Application
Selection Property
Validation Focus
Epigenetic/bromodomain-focused library synthesis
Free carboxylate coupling handle
Direct amide bond formation efficiency
iNOS inhibition screening studies
Salt-form aqueous solubility
In vitro dosing consistency
NAA bioisostere development research
Conformationally restricted pharmacophore
Target engagement profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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